molecular formula C13H20ClNO B3164399 [(5-Chloro-2-methoxyphenyl)methyl](pentyl)amine CAS No. 892588-00-0

[(5-Chloro-2-methoxyphenyl)methyl](pentyl)amine

Cat. No.: B3164399
CAS No.: 892588-00-0
M. Wt: 241.76 g/mol
InChI Key: UQQQRFGZODATTH-UHFFFAOYSA-N
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Description

(5-Chloro-2-methoxyphenyl)methylamine is a secondary amine featuring a 5-chloro-2-methoxybenzyl group attached to a pentyl chain. Its molecular formula is C₁₃H₁₉ClNO, with a molar mass of 240.75 g/mol . The compound’s structure combines a halogenated aromatic ring (chloro and methoxy substituents) with a flexible pentyl chain, which may influence its steric, electronic, and solubility properties.

Properties

IUPAC Name

N-[(5-chloro-2-methoxyphenyl)methyl]pentan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20ClNO/c1-3-4-5-8-15-10-11-9-12(14)6-7-13(11)16-2/h6-7,9,15H,3-5,8,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQQQRFGZODATTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCNCC1=C(C=CC(=C1)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Chloro-2-methoxyphenyl)methylamine typically involves the reaction of 5-chloro-2-methoxybenzyl chloride with pentylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

On an industrial scale, the production of (5-Chloro-2-methoxyphenyl)methylamine may involve continuous flow processes to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining consistent reaction conditions and improving yield.

Chemical Reactions Analysis

Types of Reactions

(5-Chloro-2-methoxyphenyl)methylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the chloro group to a methyl group.

    Substitution: Nucleophilic substitution reactions can occur, where the chloro group is replaced by other nucleophiles such as hydroxide, cyanide, or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium hydroxide or potassium cyanide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of methyl-substituted derivatives.

    Substitution: Formation of hydroxyl, cyano, or amino derivatives.

Scientific Research Applications

(5-Chloro-2-methoxyphenyl)methylamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (5-Chloro-2-methoxyphenyl)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Alkyl Chain Variants

The length and branching of the alkyl chain significantly affect steric hindrance and oxidative stability. A-values (steric parameters) from predictive models highlight these differences :

Compound Alkyl Chain A-Value Molecular Formula Molar Mass (g/mol)
(5-Chloro-2-methoxyphenyl)methylamine Pentyl 1.9 C₁₃H₁₉ClNO 240.75
(5-Chloro-2-methoxyphenyl)methylamine Methyl 1.7 C₉H₁₁ClNO 184.64
(5-Chloro-2-methoxyphenyl)methylamine tert-Butyl 4.0 C₁₂H₁₇ClNO 226.72

Key Findings :

  • The pentyl chain offers moderate steric hindrance (A = 1.9), balancing reactivity and stability compared to smaller (methyl, A = 1.7) or bulkier (tert-butyl, A = 4.0) groups.

Aromatic Ring Variants

Replacing the phenyl ring with heterocycles or altering substituent positions modulates electronic properties:

Compound Aromatic Ring Halogen Substituent Molecular Formula Molar Mass (g/mol)
(5-Chloro-2-methoxyphenyl)methylamine Phenyl 5-Chloro C₁₃H₁₉ClNO 240.75
(5-Chlorothiophen-2-yl)methylamine Thiophene 5-Chloro C₁₀H₁₆ClNS 217.76
(4-Bromothiophen-2-yl)methylamine Thiophene 4-Bromo C₁₀H₁₆BrNS 262.21

Key Findings :

  • Thiophene-based analogs (e.g., (5-Chlorothiophen-2-yl)methylamine) exhibit reduced molar mass due to sulfur’s atomic weight vs. oxygen in methoxy groups.
  • Bromine substitution (e.g., 4-bromo in thiophene) increases molar mass and may alter electronic effects (e.g., stronger σ-electron withdrawal than chlorine) .

Substituent Position and Halogen Effects

Halogen position and type influence reactivity and binding interactions:

Compound Substituent Position Halogen Molecular Formula
(5-Chloro-2-methoxyphenyl)methylamine 5-Chloro, 2-methoxy Cl C₁₃H₁₉ClNO
(4-Bromothiophen-2-yl)methylamine 4-Bromo, 2-methyl Br C₁₀H₁₆BrNS
N-(1-butyl-1H-tetrazol-5-yl)-N-(5-chloro-2-methoxybenzyl)amine 5-Chloro, 2-methoxy Cl C₁₃H₁₈ClN₅O

Key Findings :

  • Bromine’s larger atomic radius compared to chlorine may increase steric bulk and alter van der Waals interactions .

Heterocyclic Amine Analogs

Compounds with pyrazole, pyrrole, or tetrazole rings exhibit distinct properties:

Compound Heterocycle Molecular Formula Molar Mass (g/mol)
(1-Methyl-1H-pyrrol-2-yl)methylamine Pyrrole C₁₀H₁₉N₂ 167.27
{5-[3-(4-fluorophenyl)-1H-pyrazol-5-yl]pentyl}(methyl)amine Pyrazole C₁₅H₂₀N₃F 261.34
N-(1-butyl-1H-tetrazol-5-yl)-N-(5-chloro-2-methoxybenzyl)amine Tetrazole C₁₃H₁₈ClN₅O 295.77

Key Findings :

  • Tetrazole-containing amines (e.g., ) introduce nitrogen-rich moieties, which may enhance hydrogen bonding or metal coordination.

Biological Activity

(5-Chloro-2-methoxyphenyl)methylamine is a compound of interest due to its potential biological activity. This article aims to explore its pharmacological properties, including its effects on various biological systems, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its molecular formula and structure, which influences its biological interactions. The presence of the chloro and methoxy groups on the phenyl ring contributes to its reactivity and potential therapeutic effects.

Biological Activity Overview

Research indicates that compounds similar to (5-Chloro-2-methoxyphenyl)methylamine exhibit a range of biological activities, including:

  • Antioxidant Activity : Compounds with similar structures have shown significant antioxidant properties, which can be beneficial in reducing oxidative stress in cells .
  • Anticancer Properties : Preliminary studies suggest that derivatives may possess anticancer activity against various cell lines. For instance, compounds evaluated in the National Cancer Institute's screening program showed varying levels of growth inhibition across different cancer types .
  • Neuroprotective Effects : Some studies indicate potential neuroprotective effects, which may be linked to the modulation of neurotransmitter systems .

The biological activity of (5-Chloro-2-methoxyphenyl)methylamine is hypothesized to involve several mechanisms:

  • Receptor Interaction : Similar compounds have been shown to interact with neurotransmitter receptors, potentially influencing mood and cognitive functions.
  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in oxidative stress pathways, thus providing a protective effect against cellular damage.
  • Cell Signaling Modulation : It may modulate signaling pathways related to apoptosis and cell proliferation, contributing to its anticancer effects.

Case Studies

Several studies have explored the biological activity of related compounds:

  • Study 1 : A compound structurally related to (5-Chloro-2-methoxyphenyl)methylamine was tested for antioxidant activity using DPPH and ABTS assays. Results indicated a significant reduction in free radicals, supporting its potential use as an antioxidant agent .
CompoundDPPH IC50 (µM)ABTS IC50 (µM)
Compound A25.430.1
Compound B18.722.5
  • Study 2 : Anticancer activity was evaluated against a panel of cancer cell lines. The compound exhibited selective cytotoxicity, particularly against leukemia and melanoma cells.
Cell Line% Growth Inhibition at 10 µM
RPMI-8226 (Leukemia)92.48
A375 (Melanoma)85.67

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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[(5-Chloro-2-methoxyphenyl)methyl](pentyl)amine
Reactant of Route 2
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[(5-Chloro-2-methoxyphenyl)methyl](pentyl)amine

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